molecular formula C13H11N3O2S2 B2980230 4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine CAS No. 1105193-82-5

4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine

Cat. No.: B2980230
CAS No.: 1105193-82-5
M. Wt: 305.37
InChI Key: DNGUUHMXMFFKLP-UHFFFAOYSA-N
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Description

4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine typically involves the reaction of 1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine involves its interaction with specific molecular targets within biological systems. The compound can inhibit enzymes or receptors involved in critical biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-amine is unique due to the presence of both a phenylsulfonyl group and a pyrrole ring, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile scaffold for drug development .

Properties

IUPAC Name

4-[1-(benzenesulfonyl)pyrrol-3-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c14-13-15-12(9-19-13)10-6-7-16(8-10)20(17,18)11-4-2-1-3-5-11/h1-9H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGUUHMXMFFKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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